4-Bromo-2,3,5,6-tetrafluorobenzonitrile

Catalog No.
S667600
CAS No.
17823-40-4
M.F
C7BrF4N
M. Wt
253.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,3,5,6-tetrafluorobenzonitrile

CAS Number

17823-40-4

Product Name

4-Bromo-2,3,5,6-tetrafluorobenzonitrile

IUPAC Name

4-bromo-2,3,5,6-tetrafluorobenzonitrile

Molecular Formula

C7BrF4N

Molecular Weight

253.98 g/mol

InChI

InChI=1S/C7BrF4N/c8-3-6(11)4(9)2(1-13)5(10)7(3)12

InChI Key

STJZOKCIEOTPDV-UHFFFAOYSA-N

SMILES

C(#N)C1=C(C(=C(C(=C1F)F)Br)F)F

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)Br)F)F

Synthesis and Characterization:

4-Bromo-2,3,5,6-tetrafluorobenzonitrile is a fluorinated aromatic compound that can be synthesized through various methods. One reported method involves the bromination of 2,3,5,6-tetrafluorobenzonitrile with elemental bromine in the presence of a Lewis acid catalyst like aluminum chloride []. The resulting product can be purified using standard techniques like column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm its structure and purity [].

Potential Applications:

While detailed research on the specific applications of 4-bromo-2,3,5,6-tetrafluorobenzonitrile is limited, its properties suggest potential applications in various scientific research fields:

  • Material Science: The fluorinated nature of the molecule can make it a candidate for investigating its properties as a building block for functional materials. Fluorinated materials often exhibit unique properties like high thermal and chemical stability, low surface energy, and specific electronic characteristics [].
  • Medicinal Chemistry: The presence of a bromine atom and a nitrile group provides reactive sites for further functionalization, potentially leading to the development of novel drug candidates. Research efforts in this area might involve exploring the interaction of the molecule with biological targets or using it as a precursor for the synthesis of more complex molecules with desired bioactivity [].
  • Organic Chemistry: The molecule can be employed as a substrate for studying various organic reactions. Its unique structure containing a combination of electron-withdrawing groups (fluorine and bromine) and an electron-donating group (nitrile) can offer insights into reaction mechanisms and reactivity patterns [].

4-Bromo-2,3,5,6-tetrafluorobenzonitrile is a halogenated aromatic compound characterized by the presence of a bromine atom and four fluorine atoms attached to a benzene ring, along with a nitrile functional group. Its molecular formula is C7BrF4NC_7BrF_4N, and it has a molecular weight of approximately 227.03 g/mol. The compound is known for its unique electronic properties due to the presence of highly electronegative fluorine atoms, which influence its reactivity and interactions in various chemical environments.

There is no scientific literature available on the mechanism of action of 4-Bromo-2,3,5,6-tetrafluorobenzonitrile.

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Working in a fume hood due to potential unknown vapors.
  • Following safe handling practices for organic solvents if used.

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the bromine atom. This reaction is facilitated by the electron-withdrawing nature of the fluorine substituents.
  • Coupling Reactions: It is involved in coupling reactions, particularly in the formation of biphenyl derivatives when reacted with aryl halides in the presence of palladium catalysts .
  • Electrophilic Aromatic Substitution: The presence of the nitrile group can direct electrophiles to specific positions on the aromatic ring, allowing for further functionalization.

The synthesis of 4-bromo-2,3,5,6-tetrafluorobenzonitrile can be achieved through several methods:

  • Direct Halogenation: Starting from 2,3,5,6-tetrafluorobenzonitrile, bromination can be performed using brominating agents under controlled conditions to introduce the bromine substituent.
  • Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions where a suitable precursor containing a leaving group is reacted with a bromide source.
  • Coupling Reactions: It can be synthesized from precursors such as 1-bromo-2,3,5,6-tetrafluorobenzene through coupling reactions with nitriles .

4-Bromo-2,3,5,6-tetrafluorobenzonitrile finds applications in various fields:

  • Material Science: It is used in the development of advanced materials due to its electronic properties.
  • Organic Synthesis: The compound serves as an important intermediate in organic synthesis for creating more complex molecules.
  • Pharmaceuticals: Its derivatives may have potential uses in drug development owing to their biological activities.

Studies investigating the interactions of 4-bromo-2,3,5,6-tetrafluorobenzonitrile with other molecules reveal its ability to participate in π-π stacking interactions and halogen bonding. These interactions are crucial for understanding its behavior in solid-state applications and its potential role in biological systems .

Several compounds share structural features with 4-bromo-2,3,5,6-tetrafluorobenzonitrile. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4-Bromo-2-fluorobenzonitrileC7H4BrF1NFewer fluorine atoms; less electron-withdrawing effect.
2-Bromo-3,4-difluorobenzonitrileC7H4BrF2NDifferent substitution pattern; impacts reactivity.
4-Bromo-3-nitrobenzonitrileC7H4BrN2O2Contains a nitro group instead of fluorines; alters polarity and reactivity.

The presence of multiple fluorine atoms in 4-bromo-2,3,5,6-tetrafluorobenzonitrile distinguishes it from these similar compounds by enhancing its electron-withdrawing capabilities and influencing its chemical reactivity and stability.

Bromination and Halogenation Strategies

The incorporation of bromine into fluorinated benzonitrile compounds can be achieved through several strategic approaches. Direct bromination of tetrafluorobenzonitrile using elemental bromine represents one common method. In related systems, such as the synthesis of fluorinated stilbenes, photobromination of 2,3,5,6-tetrafluoro-4-methylbenzonitrile can be performed using bromine in carbon tetrachloride under reflux conditions with irradiation from a 300W photo lamp. This approach typically employs benzoylperoxide as a radical initiator, resulting in benzyl bromination.

Nucleophilic aromatic substitution (SNAr) reactions on pentafluorobenzonitrile provide another approach based on the selective reactivity of fluorine atoms in highly fluorinated aromatic systems. The synthesis of related compounds such as 4-bromo-2,3,5,6-tetrafluorobenzaldehyde involves the nucleophilic substitution of pentafluorobenzaldehyde with lithium bromide in N-methylpyrrolidone. A similar approach can be applied to pentafluorobenzonitrile, where the para-fluorine is preferentially substituted due to the activating effect of the nitrile group.

The regioselectivity of bromination in fluorinated aromatics is a critical consideration. In systems like tetrafluorobenzo-fused compounds, regioselective bromination occurs at the most electron-rich position. For instance, in the synthesis of Bis-BF2 tetrafluorobenzo-[α]-fused BOPYPY dye, bromination using bromine in chloroform selectively occurs at the α-pyrrolic position, providing the brominated product in quantitative yield. This demonstrates the importance of electronic effects in directing halogenation reactions in fluorinated systems.

4-Bromo-2,3,5,6-tetrafluorobenzonitrile has been synthesized with a yield of 66%, resulting in a white solid with clearly identifiable spectral characteristics. The 1H-NMR spectrum shows no aromatic proton signals due to complete substitution, while the 19F-NMR exhibits two distinct signals at δF 29.9 (m, 2F) and 11.4 (m, 2F), corresponding to the four fluorine atoms in the molecule.

Table 1: Spectroscopic Data for 4-Bromo-2,3,5,6-tetrafluorobenzonitrile

Spectroscopic MethodDataReference
1H-NMR (500 MHz, CDCl3)No aromatic proton signals
19F-NMR (471 MHz, CDCl3)δF 29.9 (m, 2F), 11.4 (m, 2F)
13C-NMR (126 MHz, CDCl3)δC {1H, 19F} 155.5, 148.1, 141.4, 139.1, 133.1, 118.0, 117.6, 107.1, 90.3
IR (νmax/cm-1)3681, 3448, 3095, 3063, 2936, 2856, 2774, 2648, 2559, 2436, 2323, 2274, 2243, 2042, 1889, 1869, 1787, 1651, 1581, 1497, 1482, 1437, 1404, 1317, 1297, 1277, 1209, 1168, 1102, 1010, 996, 936, 812, 699, 581
HRMSExpected: C13H4 79BrF4NO·Na 367.9305; Observed: 367.9306 [M + Na+]

Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Stille)

4-Bromo-2,3,5,6-tetrafluorobenzonitrile serves as an excellent substrate for various cross-coupling reactions due to the presence of both the bromine atom and the electron-withdrawing fluorine and nitrile substituents, which enhance the reactivity of the C-Br bond toward oxidative addition to transition metals. This reactivity profile makes the compound particularly valuable for the introduction of diverse functional groups through carbon-carbon and carbon-heteroatom bond formation.

The Suzuki-Miyaura cross-coupling reaction between 4-bromo-2,3,5,6-tetrafluorobenzonitrile and organoboron compounds is a powerful method for introducing various aryl and heteroaryl groups at the 4-position. This reaction typically employs palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2, along with bases like K2CO3 or K3PO4 in solvents such as THF, dioxane, or toluene. The electron-deficient nature of the fluorinated benzonitrile ring facilitates the oxidative addition step of the catalytic cycle, often allowing the reaction to proceed under milder conditions compared to non-fluorinated analogues.

The Buchwald-Hartwig amination provides a direct method for introducing amino groups to the 4-position of 2,3,5,6-tetrafluorobenzonitrile. According to standard conditions for Buchwald-Hartwig aminations, reactions typically employ t-BuOH as solvent, K3PO4 as base (1.4 equiv.), and the amine coupling partner (1.2 equiv.). This reaction is particularly valuable for the synthesis of fluorinated aniline derivatives, which are important intermediates in pharmaceutical research.

A practical example of the Stille coupling using 4-bromo-2,3,5,6-tetrafluorobenzonitrile was demonstrated in the functionalization of α-bromo-BOPYPY derivatives. In this case, the brominated compound underwent Stille cross-coupling to produce the corresponding α-substituted product, demonstrating the versatility of this approach for regioselective functionalization of fluorinated heterocycles.

An interesting application involves the coupling of 4-bromo-2,3,5,6-tetrafluorobenzonitrile with aryl Grignard reagents. In the synthesis of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, 1-bromo-4-iodobenzene was first converted to the corresponding Grignard reagent by reaction with magnesium shavings in THF. This was followed by copper-mediated coupling with 4-bromo-2,3,5,6-tetrafluorobenzonitrile, resulting in the formation of the biphenyl product. The reaction sequence involves:

  • Formation of the aryl Grignard reagent from 1-bromo-4-iodobenzene (80 mmol) with magnesium (75 mmol) in THF
  • Addition of CuBr (180 mmol) to facilitate the coupling
  • Addition of 1,4-dioxane as a co-solvent
  • Dropwise addition of 4-bromo-2,3,5,6-tetrafluorobenzonitrile (25 mmol) in toluene
  • Refluxing for 2 days followed by workup and purification

Table 2: Cross-Coupling Reactions of 4-Bromo-2,3,5,6-tetrafluorobenzonitrile

Reaction TypeCoupling PartnerCatalyst/MediatorConditionsProductReference
Grignard Coupling1-Bromo-4-iodobenzene (via Grignard)CuBrTHF/dioxane/toluene, reflux, 2 days4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile
Buchwald-HartwigPrimary aminesPd catalyst, ligandt-BuOH, K3PO4, RT-80°C4-amino-2,3,5,6-tetrafluorobenzonitrile derivatives
Stille CouplingOrganostannanesPd catalystOrganic solvent, elevated temperature4-substituted-2,3,5,6-tetrafluorobenzonitrile derivatives
Suzuki-MiyauraArylboronic acidsPd catalystBase, organic solvent, elevated temperature4-aryl-2,3,5,6-tetrafluorobenzonitrile derivatives

Industrial-Scale Fluoroarene Production Processes

The industrial production of fluoroarenes like 4-bromo-2,3,5,6-tetrafluorobenzonitrile relies on efficient and scalable processes for introducing fluorine atoms into aromatic systems. Traditional methods often involve hazardous conditions and reagents, but recent developments have focused on safer and more sustainable approaches to meet the increasing demand for fluorinated compounds in various industrial sectors.

Historically, the production of fluorochemicals has depended on the reaction between fluorspar (calcium fluoride) and concentrated sulfuric acid at temperatures exceeding 200°C to generate hydrogen fluoride, which serves as the fluorine source. This process has significant drawbacks, including high energy consumption and the generation of the extremely toxic and corrosive hydrogen fluoride, which requires specialized handling and containment systems.

A recent breakthrough in fluorochemical production involves using oxalic acid to extract fluorine compounds from fluorspar under much milder conditions at room temperature. This approach offers several advantages:

  • Reduced energy consumption due to lower reaction temperatures
  • Enhanced safety by avoiding the production of hydrogen fluoride
  • Potential for decentralized manufacturing of fluorochemicals
  • Improved sustainability through possible integration with carbon dioxide capture technologies

For the specific synthesis of tetrafluorobenzonitrile derivatives, a patent describes a multi-step process starting from 2,3,5,6-tetrafluorobenzoic acid:

  • Conversion of 2,3,5,6-tetrafluorobenzoic acid to the acid chloride using thionyl chloride in toluene at 50°C, followed by reflux
  • Transformation of the acid chloride to the corresponding amide using ammoniacal liquor at 0°C
  • Dehydration of the amide to the nitrile using sulfur oxychloride in chlorobenzene at 90-100°C

This process provides 2,3,5,6-tetrafluorobenzonitrile in good yield (64-65%), which can then serve as a precursor for the production of 4-bromo-2,3,5,6-tetrafluorobenzonitrile through selective bromination. The detailed reaction conditions and yields from this patent provide valuable insights for scaling up the synthesis for industrial applications.

Table 3: Industrial Methods for Fluoroarene Production

MethodStarting MaterialsConditionsAdvantagesDisadvantagesReference
Traditional HF ProcessFluorspar (CaF2), Concentrated H2SO4>200°CEstablished technology, High throughputExtremely hazardous, High energy consumption, Corrosion issues
Oxalic Acid ProcessFluorspar, Oxalic acidRoom temperatureSafer, Lower energy requirements, More sustainableNewer technology, Less established at industrial scale
2,3,5,6-Tetrafluorobenzonitrile Synthesis2,3,5,6-tetrafluorobenzoic acid, SOCl2, NH3, SOCl250-100°CGood yield (64-65%), Multi-step one-pot processRequires handling of reactive reagents

Electrochemical and Reduction Methods for Intermediate Generation

Electrochemical methods offer alternative approaches for the synthesis of fluorinated aromatic compounds like 4-bromo-2,3,5,6-tetrafluorobenzonitrile or its precursors. These methods can provide more environmentally friendly routes by reducing dependence on stoichiometric reagents and harsh reaction conditions, which aligns with the growing emphasis on sustainable chemistry practices.

Electrochemical fluorination (ECF) represents a foundational technique in organofluorine chemistry for preparing fluorocarbon-based compounds. The Simons process, a commercialized ECF method developed in the 1930s, involves the electrolysis of an organic compound in hydrogen fluoride solution. The general reaction can be described as:

R3C-H + HF → R3C-F + H2

This process typically employs a cell potential of 5-6V with a nickel-plated anode. The method is particularly useful for producing perfluorinated amines, ethers, carboxylic acids, and sulfonic acids. In the context of benzonitrile derivatives, electrochemical fluorination could potentially be employed to introduce multiple fluorine atoms to generate precursors for further functionalization.

Another commercially applied method is the Phillips Petroleum process. Both approaches offer cost-effective routes to fluorinated compounds, although yields can be variable. The adaptation of these electrochemical methods to laboratory scale requires careful consideration of:

  • Safety measures for handling hydrogen fluoride
  • Maintenance of anhydrous conditions
  • Appropriate electrode materials and cell design
  • Precise control of electrical parameters

Beyond fluorination, electrochemical reduction represents a potential approach for generating reactive intermediates from 4-bromo-2,3,5,6-tetrafluorobenzonitrile. Cathodic reduction could facilitate:

  • Reductive dehalogenation to produce 2,3,5,6-tetrafluorobenzonitrile
  • Formation of radical anion intermediates for coupling reactions
  • Reduction of the nitrile group to primary amines or aldehydes, creating additional functionalization opportunities

These electrochemical approaches offer several advantages for industrial applications, including reduced dependence on stoichiometric reagents, potentially milder reaction conditions, improved atom economy, and more environmentally friendly processes when compared to traditional methods.

Table 4: Electrochemical Methods for Fluoroarene Synthesis

MethodPrincipleConditionsApplicationsLimitationsReference
Simons ProcessElectrolysis in HF solution5-6V, nickel-plated anodePerfluorinated amines, ethers, carboxylic acids, sulfonic acidsHazardous conditions, variable yields
Phillips Petroleum ProcessCommercial ECF variantSpecialized equipmentIndustrial-scale fluorochemical productionComplex setup, high capital cost
Electrochemical ReductionCathodic reduction of halogenated compoundsVarying potentials, appropriate cathode materialsGeneration of reactive intermediates, functional group transformationsSelectivity challenges, side reactions-

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-2,3,5,6-tetrafluorobenzonitrile

Dates

Modify: 2023-08-15

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